molecular formula C13H10FNO2 B14112762 [1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-

[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-

Cat. No.: B14112762
M. Wt: 231.22 g/mol
InChI Key: PLUCWEBCCPGOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a carboxylic acid group at the 3-position, an amino group at the 4’-position, and a fluorine atom at the 3’-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific steps are as follows:

    Preparation of Boronic Acid Derivative: The boronic acid derivative can be synthesized from the corresponding aryl halide through a reaction with a boron reagent.

    Cross-Coupling Reaction: The boronic acid derivative is then coupled with an aryl halide containing the desired functional groups (carboxylic acid, amino, and fluoro) in the presence of a palladium catalyst and a base.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Electronics: Its properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-
  • [1,1’-Biphenyl]-3-carboxylicacid, 4’-fluoro-
  • [1,1’-Biphenyl]-3-carboxylicacid, 4’-hydroxy-

Uniqueness: The presence of both an amino group and a fluorine atom in [1,1’-Biphenyl]-3-carboxylicacid, 4’-amino-3’-fluoro- distinguishes it from other similar compounds. This combination of functional groups imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

3-(4-amino-3-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H10FNO2/c14-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

PLUCWEBCCPGOGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.